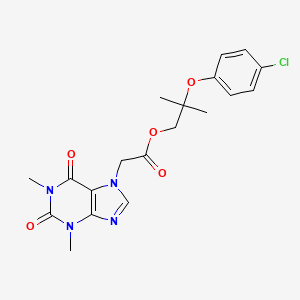

Acefylline clofibrol

Description

Structure

3D Structure

Properties

CAS No. |

70788-27-1 |

|---|---|

Molecular Formula |

C19H21ClN4O5 |

Molecular Weight |

420.8 g/mol |

IUPAC Name |

[2-(4-chlorophenoxy)-2-methylpropyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

InChI |

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)10-28-14(25)9-24-11-21-16-15(24)17(26)23(4)18(27)22(16)3/h5-8,11H,9-10H2,1-4H3 |

InChI Key |

ICVMNUSJJHSLLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Acefylline Clofibrol and Its Derivatives

Chemical Synthesis Pathways

The construction of Acefylline (B349644) analogues and hybrid compounds typically follows multi-step synthetic routes, often commencing from Acefylline or its immediate precursors.

The synthesis of Acefylline analogues, particularly those incorporating heterocyclic moieties, frequently involves sequential chemical reactions. A common strategy for generating Acefylline–1,2,4-triazole (B32235) hybrids, for instance, begins with the functionalization of Acefylline. This typically entails converting Acefylline into its ester derivative, followed by transformation into a hydrazide intermediate. This hydrazide then serves as a key building block for constructing the triazole ring system. Further derivatization of these triazole intermediates leads to the final hybrid compounds. nih.govacs.orgplos.orgplos.orgrsc.orgresearchgate.net

Another pathway to triazole-containing Acefylline derivatives involves the synthesis of an oxadiazole intermediate from Acefylline-7-acetohydrazide. This oxadiazole is subsequently treated with hydrazine (B178648) monohydrate to yield an amino-substituted triazole, which acts as a versatile precursor for further synthetic elaborations, including the formation of azomethine linkages. plos.orgplos.orgnih.govnih.gov

Acefylline itself is a derivative of theophylline, and many synthetic strategies leverage Acefylline as the starting material for further modifications. Key derivatization strategies include:

Esterification: Acefylline can be esterified with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield theophylline-7-acetate. nih.govacs.orgplos.orgplos.orgrsc.orgresearchgate.net

Hydrazide Formation: The ester derivative is then reacted with hydrazine monohydrate, typically in methanol, to form the corresponding theophylline-7-acetohydrazide. nih.govacs.orgplos.orgplos.orgrsc.orgresearchgate.net

Heterocycle Formation: Theophylline-7-acetohydrazide can be further reacted with reagents like phenyl isothiocyanate to form thiosemicarbazide (B42300) intermediates, which are then cyclized or hydrolyzed to generate triazole rings. nih.govacs.org Alternatively, treatment with carbon disulfide (CS2) under basic conditions can lead to the formation of oxadiazole hybrids, which can then be converted to amino triazoles. plos.orgplos.orgnih.gov

Alkylation and Esterification: Acefylline can undergo alkylation with acetyl derivatives or Steglich esterification using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) with various alcohols or phenols. rsc.org

Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition reactions can be employed to introduce triazole linkers, starting from propargylated Acefylline derivatives. rsc.org

Hydrazone Formation: Reaction of Acefylline hydrazides with aldehydes or ketones yields hydrazone hybrids. rsc.org

Synthesis of Novel Acefylline-Based Hybrid Compounds

The synthesis of hybrid compounds aims to combine the Acefylline core with other pharmacologically relevant moieties, such as triazole rings and azomethine functionalities.

The synthesis of Acefylline–1,2,4-triazole hybrids typically involves a multi-step sequence starting from Acefylline. A common route proceeds through the following key steps:

Step 1: Esterification: Acefylline is esterified with methanol using sulfuric acid as a catalyst, yielding theophylline-7-acetate. This reaction typically proceeds with yields around 71-72%. nih.govacs.orgplos.orgplos.orgrsc.orgresearchgate.net

Step 2: Hydrazide Formation: Theophylline-7-acetate is then reacted with hydrazine monohydrate in methanol to produce theophylline-7-acetohydrazide, often in high yields of 98-99%. nih.govacs.orgplos.orgplos.orgrsc.orgresearchgate.net

Step 3: Thiosemicarbazide Formation: The theophylline-7-acetohydrazide is treated with phenyl isothiocyanate in ethanol (B145695), usually under reflux conditions, to form a thiosemicarbazide intermediate. nih.govacs.org

Step 4: Triazole Hybrid Formation: The thiosemicarbazide is subsequently hydrolyzed in a basic medium (e.g., aqueous KOH) under heating to afford the Acefylline–triazole hybrid. This step typically yields the product in approximately 70% yield. nih.govacs.org

An alternative pathway involves the synthesis of an oxadiazole intermediate from theophylline-7-acetohydrazide using CS2 and KOH, followed by reaction with hydrazine monohydrate to generate an amino triazole precursor. plos.orgplos.orgnih.gov

Table 1: Key Steps in the Synthesis of Acefylline–1,2,4-Triazole Hybrids

| Step | Starting Material/Intermediate | Reagent(s) | Conditions | Product Yield (%) | Reference(s) |

| 1 | Acefylline (3) | Methanol, H2SO4 (catalytic) | Reflux | 71-72 | nih.govacs.orgplos.orgplos.orgrsc.orgresearchgate.net |

| 2 | Theophylline-7-acetate (4) | Hydrazine monohydrate, Methanol | Room temperature, overnight | 98-99 | nih.govacs.orgplos.orgplos.orgrsc.orgresearchgate.net |

| 3 | Theophylline-7-acetohydrazide (5) | Phenyl isothiocyanate, Ethanol | RT 1h, reflux 2h | - | nih.gov |

| 4 | Thiosemicarbazide (6) | Aq. KOH | Heat 4h | 70 | nih.govacs.org |

| A | Theophylline-7-acetohydrazide (5) | CS2, KOH | Reflux 6h | 62 | plos.orgplos.orgnih.gov |

| B | Theophylline oxadiazole hybrid (5) | Hydrazine monohydrate, Ethanol | Reflux 6h | 70 | plos.orgplos.orgnih.govnih.gov |

Azomethine derivatives are synthesized by condensing Acefylline-based amino triazoles with various aromatic aldehydes. This reaction forms the characteristic azomethine (C=N) linkage.

General Procedure: A solution of the Acefylline-based amino triazole (0.1 g, 0.00032 mol) and the respective aromatic aldehyde (0.06 g, 0.00064 mol) is refluxed for approximately 6 hours in ethanol, with the addition of a catalytic amount (1–2 drops) of acetic acid. plos.orgplos.orgnih.govnih.gov

Work-up: After the reaction is complete, the mixture is cooled, and the solid product is isolated by filtration, followed by recrystallization. plos.orgplos.orgnih.govnih.gov

Yields: The yields for these azomethine derivatives typically range from 62% to 78%. plos.orgplos.orgnih.govnih.gov

Table 2: Synthesis of Acefylline-Azomethine Derivatives

| Precursor | Reagent(s) | Conditions | Yield (%) | Reference(s) |

| Acefylline-based amino triazole (6) | Aromatic aldehyde | Reflux 6h in Ethanol with catalytic Acetic Acid | 62–78 | plos.orgplos.orgnih.govnih.gov |

Optimization of Synthetic Procedures and Reaction Conditions

Optimization of synthetic procedures is crucial for improving reaction efficiency, increasing yields, and reducing synthesis times. For instance, the use of ultrasound-assisted techniques has been explored to enhance the synthesis of Acefylline-triazole compounds, achieving good to excellent yields (69%–95%) in a shorter duration compared to conventional methods. frontiersin.org

In the synthesis of azomethine derivatives, the reaction conditions, such as the choice of solvent (ethanol), catalyst (acetic acid), and reaction time (6 hours of reflux), have been established to provide optimal yields. plos.orgplos.orgnih.govnih.gov For other derivatization strategies, such as esterifications, the use of coupling agents like EDCI and DMAP, or catalysts like sulfuric acid, are integral to achieving efficient product formation. nih.govrsc.org Variations in bases and solvents have also been investigated to optimize specific reaction steps, aiming for higher yields and purer products. ijcce.ac.ir

Compound List:

Acefylline

Theophylline

Methanol

Sulfuric acid

Hydrazine monohydrate

Phenyl isothiocyanate

Ethanol

Potassium hydroxide (B78521) (KOH)

Carbon disulfide (CS2)

Aromatic aldehydes

Theophylline-7-acetate

Theophylline-7-acetohydrazide

Thiosemicarbazide

Acefylline–1,2,4-triazole hybrid

Theophylline oxadiazole hybrid

Acefylline-based amino triazole

Acefylline-azomethine derivative

Bromoacetyl bromide

2-Bromo-N-phenylacetamides

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

DMAP (4-dimethylaminopyridine)

Azides

Alkynes

Preclinical Pharmacological Investigations: in Vitro Studies of Acefylline Clofibrol Derivatives

Cell-Based Biological Activity Assessments

The evaluation of novel chemical entities for their cytotoxic potential against cancer cell lines is a foundational step in preclinical anticancer drug discovery. In vitro cytotoxicity assays are employed to determine the concentration-dependent effects of a compound on cell viability and proliferation. For derivatives of acefylline (B349644), such as newly designed hydrazones, these assessments have been conducted to explore their potential as anticancer agents. nih.gov

One such study investigated a series of hydrazones derived from theophylline-7-acetic acid (acefylline) for their cytotoxic characteristics against the human lung cancer cell line, A549. nih.gov This particular cell line is a well-established model for non-small-cell lung carcinoma and is frequently used in oncological research. nih.govmdpi.com The primary objective of these in vitro screening studies is to identify compounds that exhibit significant growth inhibition against cancer cells, often measured by determining the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%. mdpi.comresearchgate.net The results from these initial screenings help prioritize compounds for further, more detailed investigation. nih.gov

Cell viability assays are quantitative methods used to measure the number of living, healthy cells in a sample following exposure to a test compound. nih.govabcam.com These assays rely on detecting markers of healthy cell function, such as metabolic activity or ATP content. abcam.com They provide a numerical measure of a compound's cytotoxic or cytostatic effects and are crucial for comparing the potency of different derivatives. nih.gov

In the investigation of acefylline-based hydrazones, their inhibitory potential was quantified by measuring cell viability against the A549 human lung cancer cell line. nih.gov The study compared the activity of the synthesized derivatives to the parent compound, acefylline. One particular derivative, designated as compound 5g, demonstrated significantly higher potency. nih.gov At a concentration of 100 µg/µL, compound 5g reduced cell viability to 33.19 ± 0.49%, whereas the starting reference drug, acefylline, only reduced cell viability to 86.32 ± 11.75% at the same concentration. nih.gov This data indicates a marked enhancement of cytotoxic activity in the derivative compared to the parent molecule. nih.gov

| Compound | Concentration (µg/µL) | Cell Viability (%) |

|---|---|---|

| Acefylline (Reference) | 100 | 86.32 ± 11.75 |

| Compound 5g (Acefylline Derivative) | 100 | 33.19 ± 0.49 |

Mechanistic Exploration Through Biochemical Assays

Beyond assessing anticancer activity, it is important to evaluate the broader cytotoxic profile of new chemical derivatives. Hemolytic and thrombolytic assays are key biochemical tests used for this purpose. The hemolytic assay determines the extent to which a compound damages red blood cells (erythrocytes), an indicator of general cytotoxicity. The thrombolytic assay, conversely, evaluates the compound's ability to break down blood clots, which can be a desirable therapeutic property.

For the synthesized acefylline-based hydrazones, these studies were conducted to ascertain their cytotoxic profile. nih.gov The results from these analyses revealed that the derivatives possessed low toxicity in terms of hemolysis. nih.gov Furthermore, they exhibited moderate clot lysis activity, indicating a potential for thrombolytic effects. nih.gov These findings are important for the early-stage characterization of a drug candidate's interaction with blood components.

Acefylline belongs to the xanthine (B1682287) class of compounds, which are known to act as antagonists at adenosine (B11128) receptors. nih.gov Therefore, investigating the interaction of its derivatives with these receptors is a critical step in mechanistic exploration. Adenosine receptors, particularly the A1 and A2A subtypes, play significant roles in various physiological processes, including cardiovascular function. nih.gov

In vitro radioligand binding experiments are a common method to determine the affinity of a compound for specific receptors. nih.gov Such studies can quantify how strongly a derivative binds to adenosine A1 or A2A receptors. The functional consequence of this binding is then assessed through antagonist activity assays. For example, studies on other xanthine derivatives like rolofylline (B1679515) have extensively characterized their role as selective adenosine A1 receptor antagonists. nih.gov These investigations help to elucidate whether the pharmacological effects of new acefylline derivatives are mediated through the modulation of adenosine receptor pathways. nih.gov

In Vitro Drug Release and Dissolution Methodologies

In vitro drug release and dissolution testing are fundamental for predicting the in vivo performance of a solid dosage form. These tests measure the rate and extent to which the active pharmaceutical ingredient (API) is released from the product and dissolves in a liquid medium under controlled conditions. nih.govresearchgate.net

Standardized methodologies, often employing a USP Apparatus I (basket) or II (paddle), are used for these evaluations. nih.govnih.gov The dissolution experiments are typically carried out in various media that simulate the physiological conditions of the gastrointestinal tract, such as simulated gastric fluid (e.g., pH 1.2) and simulated intestinal fluid (e.g., phosphate (B84403) buffer at pH 6.8), maintained at 37.0 ± 0.5°C. nih.govnih.gov Samples are collected at predetermined time intervals to quantify the cumulative percentage of drug released. mdpi.com For poorly soluble drugs, such as those in the Biopharmaceutics Classification System (BCS) Class II, dissolution can be the rate-limiting step for absorption. researchgate.net Therefore, studies comparing drug release in different media are essential to select a suitable medium for quality control and to understand how factors like pH may influence the drug's release profile. researchgate.netmdpi.com

Dissolution Rate Measurement Techniques for Controlled Absorption Formulations

In the preclinical evaluation of controlled absorption formulations, such as those that could be developed for acefylline clofibrol and its derivatives, in vitro dissolution rate studies are fundamental. These studies are crucial for predicting the in vivo performance of a drug by simulating the conditions of the gastrointestinal tract in a laboratory setting. The primary objective is to characterize the rate and extent to which the active pharmaceutical ingredient (API) is released from the dosage form and becomes available for absorption.

The selection of an appropriate dissolution testing method is contingent upon the physicochemical properties of the drug and the design of the controlled-release formulation. Standardized apparatus and methodologies, often outlined in pharmacopeias, provide a framework for these investigations. For oral solid dosage forms, the USP Apparatus 1 (Basket) and Apparatus 2 (Paddle) are commonly employed. In these methods, the dosage form is submerged in a dissolution medium within a vessel, and the medium is agitated at a specified speed and maintained at a constant temperature, typically 37°C to mimic physiological conditions.

Key Dissolution Measurement Techniques:

Spectrophotometry: A widely used technique for quantifying the amount of dissolved drug in the dissolution medium. Samples are periodically withdrawn from the dissolution vessel, and the absorbance of the solution is measured at a specific wavelength corresponding to the maximum absorbance of the drug. The concentration is then determined using a calibration curve.

High-Performance Liquid Chromatography (HPLC): This method offers high specificity and sensitivity, making it suitable for analyzing drug concentrations in dissolution media, especially for formulations containing multiple components or when high accuracy is required.

Experimental Parameters in Dissolution Studies:

The design of a dissolution study involves several critical parameters that can be varied to simulate different physiological conditions:

| Parameter | Description | Typical Conditions |

| Apparatus | The mechanical system used to hold the dosage form and agitate the medium. | USP Apparatus 1 (Basket) or 2 (Paddle) |

| Dissolution Medium | The solvent used to simulate gastrointestinal fluids. | Water, 0.1 N HCl (simulated gastric fluid), phosphate buffers of varying pH (simulated intestinal fluid) |

| Agitation Speed | The rate at which the basket or paddle rotates, simulating gastrointestinal motility. | 50-100 RPM |

| Temperature | The temperature of the dissolution medium. | 37 ± 0.5 °C |

| Sampling Times | Pre-determined time points at which samples of the dissolution medium are withdrawn for analysis. | Varies depending on the expected release profile (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) |

Analysis of Dissolution Data:

The data obtained from dissolution studies are typically presented as a dissolution profile, which is a plot of the cumulative percentage of drug released versus time. This profile provides valuable insights into the drug release kinetics and mechanism. Mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, are often applied to the dissolution data to elucidate the release mechanism from the controlled-release formulation.

For instance, a hypothetical dissolution study of a controlled-release acefylline clofibrol formulation could yield the following data:

| Time (hours) | Cumulative % Drug Released (Formulation A) | Cumulative % Drug Released (Formulation B) |

| 1 | 15.2 | 10.5 |

| 2 | 28.7 | 21.3 |

| 4 | 45.1 | 38.9 |

| 8 | 70.3 | 65.4 |

| 12 | 85.6 | 82.1 |

| 24 | 98.9 | 95.7 |

This data would then be used to compare the release profiles of different formulations and to select the one with the desired release characteristics for further development. The dissolution rate is a critical quality attribute of controlled-release products, and these in vitro techniques are indispensable for ensuring product consistency and for predicting bioavailability.

Preclinical Pharmacological Investigations: Animal Model Research for Acefylline Clofibrol Derivatives

Design and Implementation of Animal Experiments in Pharmacology

The success of in vivo pharmacological research hinges on the meticulous design and planning of animal experiments. dergipark.org.tr This initial phase is crucial for ensuring the scientific validity of the results while minimizing the use of animals, time, and resources. dergipark.org.trresearchgate.net The scientific method forms the backbone of experimental design, beginning with the observation of a phenomenon, formulation of a hypothesis, prediction of outcomes, and finally, the implementation of procedures to test that hypothesis. scielo.br

Key stages in the design process include defining clear objectives, selecting the most appropriate animal model, and determining relevant endpoints. rsc.orgemmainternational.com The choice of animal species is a significant consideration, with mice, rats, rabbits, and guinea pigs being commonly preferred in pharmacological research due to their anatomical and physiological similarities to humans and ease of handling. dergipark.org.tr The selected animal model must have characteristics that correlate with the human condition being studied. scielo.br For instance, the principle of using insulin (B600854) in rabbits was established because it lowers blood glucose in them, similar to its effect in humans. scielo.br

Ethical principles are paramount in the design of animal experiments. researchgate.net The "3Rs" principles—Replacement, Reduction, and Refinement—provide a framework for the humane use of animals in research. scielo.brkosinmedj.org

Replacement encourages the use of non-animal methods where possible. scielo.br

Reduction aims to minimize the number of animals used to obtain meaningful data, often through improved experimental design and statistical analysis. scielo.brnih.gov

Refinement focuses on modifying procedures to lessen or eliminate pain and distress for the animals involved. scielo.brkosinmedj.org

Every detail of the experimental method, including the number of animals, randomization methods, and statistical analysis plans, must be clearly stated to ensure that the study can be replicated by other investigators. scielo.br

Utilization of Disease Models for Efficacy Assessment

Before a potential drug like an acefylline (B349644) clofibrol derivative can be tested in humans, its effects must be investigated in animal models of specific diseases. dergipark.org.trdergipark.org.tr These models are either naturally occurring or artificially induced experimental systems that mimic features of human diseases, providing a platform for assessing therapeutic efficacy. nih.gov The selection of an appropriate model is a significant challenge but is essential for understanding disease progression, identifying new biomarkers, and developing targeted therapies. nih.govnih.gov

A variety of animal models are employed in preclinical cancer research to study tumor development, metastasis, and the efficacy of new treatments. nih.govnih.gov These models are crucial for drug screening and the discovery of novel therapeutic approaches. nih.gov

Commonly used preclinical cancer models include:

Cancer Cell Line Xenografts: These are established by implanting human cancer cell lines, which have been grown in artificial culture media, into immunocompromised mice. nih.gov

Patient-Derived Xenografts (PDX): In this model, fresh tumor tissue from a patient is directly transplanted into an immunodeficient mouse. mdpi.com PDX models are highly valued for their clinical relevance as they tend to maintain the genetic and epigenetic characteristics of the original human tumor. mdpi.com

Genetically Engineered Mouse Models (GEMMs): These models are created by manipulating genes associated with human cancer in the mouse genome. mdpi.comaacrjournals.org This can involve knocking out tumor suppressor genes or overexpressing oncogenes to induce spontaneous tumor formation. mdpi.com

Humanized Mouse Models: These are mice that are genetically modified to introduce human oncogenes or are transplanted with human tumor tissues to better replicate the human tumor microenvironment for in vivo drug evaluation. mdpi.com

| Model Type | Description | Key Advantages | Primary Use |

|---|---|---|---|

| Cancer Cell Line Xenografts | Human cancer cells grown in culture and implanted into immunocompromised mice. nih.gov | Inexpensive, easy to manage, high proliferation rates. nih.gov | Initial drug screening. nih.gov |

| Patient-Derived Xenografts (PDX) | Direct transplantation of a patient's tumor tissue into immunodeficient mice. mdpi.com | Maintains genetic/epigenetic diversity of the original tumor, high clinical relevance. mdpi.com | Personalized medicine, predicting treatment efficacy. mdpi.com |

| Genetically Engineered Mouse Models (GEMMs) | Mice with manipulated genomes to mimic human cancer-related genetic changes. mdpi.com | Allows for studying tumor initiation and progression in an immunocompetent host. mdpi.com | Validating tumor genes and drug targets, studying the tumor microenvironment. mdpi.com |

Animal models are essential for studying the mechanisms of lung diseases like Idiopathic Pulmonary Fibrosis (IPF) and for evaluating potential anti-fibrotic therapies. greentech-bio.com While no animal model perfectly replicates all aspects of human IPF, they are invaluable for preclinical testing. atsjournals.org

Key models for pulmonary fibrosis include:

Bleomycin-Induced Lung Fibrosis: This is the most widely used and best-characterized animal model for preclinical testing. atsjournals.orgnih.gov Administering the chemotherapeutic agent bleomycin, typically via intratracheal instillation in rodents, induces an initial inflammatory phase followed by progressive fibrosis. greentech-bio.comatsjournals.org The C57BL/6J mouse strain is particularly susceptible and commonly used. nih.gov Testing of anti-fibrotic compounds is often recommended after the acute inflammatory phase has subsided (generally after day 7). atsjournals.org

Silica-Induced Lung Fibrosis: In this model, inhalation of silica (B1680970) particles by rodents leads to long-lasting lung inflammation and fibrosis, which can persist for up to 24 weeks. greentech-bio.com The persistence of silica particles in the lungs provides a continuous stimulus for the fibrotic process. greentech-bio.com

Spontaneous pulmonary fibrosis also occurs in various animal species, including horses, donkeys, cats, and certain dog breeds like West Highland white terriers, though these are less commonly used in preclinical studies due to cost and practical considerations. atsjournals.orgnih.gov

| Model | Inducing Agent | Common Species | Characteristics |

|---|---|---|---|

| Bleomycin-Induced Fibrosis | Bleomycin (chemotherapeutic antibiotic). nih.gov | Mice (esp. C57BL/6J), Rats. greentech-bio.comnih.gov | Induces an early inflammatory phase followed by progressive fibrosis; widely used and well-characterized. greentech-bio.comatsjournals.org |

| Silica-Induced Fibrosis | Silica particles (inhalation). greentech-bio.com | Rodents. greentech-bio.com | Causes long-lasting disease activity with inflammation and fibrosis persisting for months. greentech-bio.com |

| Spontaneous Fibrosis | Naturally occurring. nih.gov | Horses, donkeys, cats, West Highland white terriers. atsjournals.orgnih.gov | Shares characteristics with human IPF, but less tractable for experimental studies. atsjournals.org |

There is a significant overlap between the pathologies of metabolic disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Consequently, animal models of metabolic conditions like obesity, diabetes, and hypercholesterolemia are valuable tools for studying the events that precede and contribute to neurodegeneration. nih.govresearchgate.net

Rodent models of obesity and hypercholesterolemia exhibit many of the key hallmarks of neurodegenerative diseases, including the accumulation of amyloid-β peptide (Aβ), abnormal tau protein, neuroinflammation, and cognitive and motor impairments. nih.govresearchgate.net

Examples of models used in this field include:

Diet-Induced Models: Feeding mice a high-fat diet can lead to increased Aβ levels, neuronal dysfunction, and cognitive alterations. researchgate.net

Genetic Models: Transgenic mice that overproduce proteins like mutant tau and amyloid precursor protein (APP) are used to create phenocopies of human Alzheimer's disease. nih.gov Similarly, genetic knockout models, such as those for the low-density lipoprotein receptor (LDLr–/–) or apolipoprotein E (ApoE–/–), are used to study hypercholesterolemia and its impact on the brain. researchgate.net

Toxin-Based Models: These models can be combined with genetic risk factors to study diseases like Parkinson's, where environmental insults may play a role. nih.gov

| Model Type | Example | Pathology Studied | Key Features |

|---|---|---|---|

| Metabolic (Diet-Induced) | High-fat diet in mice. researchgate.net | Alzheimer's-like pathology. nih.gov | Increased Aβ levels, neuroinflammation, cognitive decline. nih.govresearchgate.net |

| Metabolic (Genetic) | LDLr–/– or ApoE–/– mice. researchgate.net | Hypercholesterolemia, neurodegeneration. nih.gov | Blood-brain barrier disruption, neuroinflammation, cognitive impairments. researchgate.net |

| Neurodegenerative (Genetic) | Transgenic mice overexpressing mutant tau or APP. nih.gov | Alzheimer's Disease, Frontotemporal Dementia. nih.govnih.gov | Development of neuronal tau inclusions, amyloid plaques, and overt neurodegeneration. nih.govnih.gov |

Pharmacological Profiling and In Vivo Study Design

Pharmacological profiling in preclinical animal models is essential for characterizing the relationship between a drug's pharmacokinetics (PK) and its pharmacodynamics (PD)—what the body does to the drug and what the drug does to the body, respectively. nih.govnih.gov A well-designed in vivo study provides a rational approach to understanding a compound's mechanism of action and selecting an optimal candidate for further development. nih.gov

The design of a PK/PD study typically involves several steps:

Data Collection: Initial in vitro pharmacological data and in vivo pharmacokinetic data are gathered to inform the study protocol. nih.gov

Pilot Study: An acute pilot PK/PD study is often conducted to get an initial look at the exposure-response relationship. nih.gov

Dose Selection: Determining the optimal dosing regimen is a critical aspect of study design, aiming to balance efficacy with safety. emmainternational.com Dose-response relationships are used to define the therapeutic window. emmainternational.com

Endpoint Selection: Defining relevant and measurable endpoints that align with the study's objectives is essential for accurately assessing the drug's effects. emmainternational.com

Integrating PK and PD data (a PK/PD approach) is crucial for clarifying how a drug's systemic exposure characteristics are interdependent with its pharmacological properties. nih.gov This quantitative approach can help translate in vitro potency to the in vivo setting, reduce the number of animal studies required, and improve the translation of findings from preclinical species to clinical trials. nih.gov

Methodological Considerations in Animal Experimentation

Rigorous methodology is essential to ensure the reliability and reproducibility of data from animal experiments. nih.gov Beyond the initial design, several considerations must be addressed throughout the study.

The principles of the 3Rs (Replacement, Reduction, Refinement) should guide all procedures. kosinmedj.org Refinement is particularly relevant during the experimental phase and involves minimizing any potential pain, suffering, and distress to the animals. nih.govnih.gov This includes calm handling, the use of appropriate techniques, and improved living conditions. nih.gov

Finally, the selection of an appropriate animal model must be scientifically valid for the intended use. biobostonconsulting.com The model should mimic the human response as closely as possible to ensure that the results can be reliably extrapolated, thereby enhancing the evaluation of a drug's potential efficacy and safety before it proceeds to human clinical trials. biobostonconsulting.com

Ethical Frameworks and Animal Welfare in Research

All preclinical animal research is conducted under rigorous ethical frameworks designed to protect the welfare of the animals involved. srce.hrnews-medical.net These frameworks are built upon the foundational principles of the "3Rs": Replacement, Reduction, and Refinement. ijper.orgtrials360.com

Replacement: This principle mandates that researchers use non-animal alternatives whenever possible. srce.hrtrials360.com For pharmacological screening of compounds like acefylline clofibrol derivatives, this could involve initial in vitro assays using cell cultures or in silico computer modeling to predict biological activity before progressing to live animal studies. trials360.comglobalresearchonline.net

Reduction: The principle of reduction requires the use of the minimum number of animals necessary to obtain scientifically valid and statistically significant results. ijper.orgtrials360.com This is achieved through careful experimental design, statistical power analysis, and the use of appropriate controls, ensuring that animal usage is not redundant. trials360.com

Refinement: Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. ijper.orgtrials360.com This includes optimizing housing conditions, handling techniques, and experimental procedures. news-medical.net For studies on lipid-modifying agents, refinement would involve using the least invasive methods for blood collection and ensuring humane endpoints are clearly defined to prevent prolonged suffering. trials360.com

Oversight of these principles is carried out by institutional bodies, such as the Institutional Animal Care and Use Committee (IACUC) in the United States, which must approve research protocols. srce.hrtrials360.com These committees ensure that the potential scientific benefits of the research outweigh the ethical costs of using animal models. news-medical.net International guidelines, such as the European Union's Directive 2010/63/EU, further reinforce these standards, aiming to protect animals used for scientific purposes and promote the 3Rs across all research and testing. ijper.org

Selection of Appropriate Animal Species and Study Endpoints

The selection of animal species for testing acefylline clofibrol derivatives is a critical decision based on scientific, ethical, and practical considerations. The primary goal is to use a model that is biologically relevant and predictive of the drug's effect in humans. srce.hr For lipid-modulating drugs, this often involves selecting species whose lipid metabolism and pathophysiology of hyperlipidemia mimic human conditions.

In pharmacological and toxicological studies of Etofylline (B1671713) Clofibrate, a closely related derivative, researchers utilized a multi-species approach, a common practice in preclinical safety assessment. nih.gov The standard regulatory approach often requires testing in both a rodent and a non-rodent species. globalresearchonline.net

Animal Species Utilized in Fibrate Derivative Research

| Species Category | Specific Animal Model | Rationale for Use in Hyperlipidemia/Toxicology Research |

|---|---|---|

| Rodent | Mouse | Commonly used for initial screening; availability of transgenic strains to model specific human diseases. |

| Rodent | Rat | A standard model for toxicology studies; provides extensive historical control data for comparison. nih.gov |

| Non-Rodent | Dog | A non-rodent species often used in toxicology to identify potential adverse effects not seen in rodents. nih.gov |

| Non-Rodent | Mini-pig | Used in chronic toxicity studies; their cardiovascular and integumentary systems share similarities with humans. nih.gov |

| Non-Rodent | Rabbit | Considered a highly suitable model for studying hyperlipidemia and atherosclerosis due to similarities in lipoprotein metabolism to humans. mdpi.com |

The choice of species is also influenced by the specific research question. For instance, rabbits are particularly valuable for investigating the anti-atherosclerotic potential of drugs because they develop atherosclerotic plaques that are histologically similar to those in humans. mdpi.com Diet-induced hyperlipidemia in rats and mice is a common method to screen for the efficacy of antihyperlipidemic agents. globalresearchonline.net

Study Endpoints are the specific parameters measured to determine the pharmacological effects and potential toxicity of a compound. In the preclinical evaluation of an acefylline clofibrol derivative like etofylline clofibrate, a range of endpoints would be assessed.

Key Preclinical Study Endpoints for Clofibrol Derivatives

| Endpoint Category | Specific Parameter Measured | Purpose of Measurement |

|---|---|---|

| Pharmacodynamic | Serum Lipid Profile | To assess efficacy by measuring changes in Total Cholesterol (TC), Triglycerides (TGs), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL). globalresearchonline.net |

| Toxicological | Organ Histopathology | To identify target organs of toxicity through microscopic examination of tissues, particularly the liver, which was identified as a target organ for etofylline clofibrate. nih.gov |

| Reproductive Toxicology | Mating Performance, Fertility | To evaluate potential effects on the reproductive capabilities of male and female animals. nih.gov |

| Developmental Toxicology | Teratogenicity, Fetotoxicity | To assess for birth defects or harm to the developing fetus during pregnancy. nih.gov |

| Safety Pharmacology | Cardiovascular & Respiratory Function | To determine if the compound has any significant, unintended functional effects on major organ systems. nih.gov |

These endpoints are crucial for building a comprehensive profile of a new drug derivative, providing the necessary data to make informed decisions about its potential for further development. The findings from these animal studies, conducted under strict ethical and scientific guidelines, form the bedrock of evidence required before a compound can be considered for human clinical trials.

Computational Approaches in Acefylline Clofibrol and Derivative Research

Structure-Based Drug Design Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of biological targets to guide the design of new molecules. For Acefylline (B349644) clofibrol research, SBDD approaches are employed to understand how the compound interacts with its target proteins.

Ligand-Based Drug Design Methodologies

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or difficult to obtain. LBDD relies on the properties of known active ligands to predict the characteristics of new, potentially active molecules.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Predicting pharmacokinetic (PK) and pharmacodynamic (PD) properties early in the drug discovery process is critical for identifying viable drug candidates and minimizing late-stage failures researchgate.netfrontiersin.orguniroma1.itnih.gov. In silico methods offer a cost-effective way to assess these properties.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a key aspect of in silico pharmacokinetic assessment frontiersin.orguniroma1.itnih.gov. Various computational tools and models are used to estimate parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions researchgate.netuniroma1.itnih.gov. For Acefylline clofibrol, such predictions would aim to identify compounds with favorable ADMET profiles, supporting their potential as therapeutic agents. For example, one study noted that in silico ADME predictions suggested favorable pharmacokinetic properties for a complex, including moderate solubility and low potential for drug-drug interactions researchgate.net. Computational intelligence methods are also being applied to enhance ADMET prediction accuracy researchgate.net.

While specific pharmacodynamic predictions for Acefylline clofibrol were not detailed, computational approaches in drug discovery generally aim to predict how a compound will interact with its biological target and elicit a response drughunter.com. This can involve analyzing binding affinities, predicting efficacy, and understanding mechanism of action through various modeling techniques.

Computational Assessment of ADME Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its successful development as a drug. In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and various computational profiling tools, are extensively employed to forecast these critical pharmacokinetic parameters early in the discovery process. While specific ADME predictions for Acefylline clofibrol were not found in the provided search results, general computational approaches for ADME prediction are well-established. These methods aim to forecast properties such as solubility, permeability, and metabolic stability, which significantly influence a compound's bioavailability and therapeutic efficacy researchgate.netnih.govnih.gov. Computational pharmacokinetic profiling can anticipate how a molecule will behave within a biological system, helping to identify potential issues before extensive experimental testing researchgate.netmdpi.com.

Advanced Computational Tools and Artificial Intelligence in Drug Discovery

Application of Machine Learning and Deep Learning in Compound Optimization

Machine learning (ML) and deep learning (DL) techniques are proving instrumental in the optimization of chemical compounds for drug development harvard.edumdpi.comnih.govprismbiolab.comdrpress.orgblogspot.comaiffinity.com. These methods can analyze complex relationships between molecular structure and biological activity, facilitating the design of molecules with improved potency, selectivity, and pharmacokinetic profiles. For instance, ML algorithms can predict molecular properties, assist in virtual drug screening, and identify structure-activity relationships (SAR) harvard.edumdpi.comnih.govdovepress.com. Deep learning models, in particular, excel at identifying intricate patterns in data, which can be leveraged for de novo drug design and lead optimization prismbiolab.comdrpress.orgnih.gov. While specific applications of ML/DL for Acefylline clofibrol optimization were not detailed in the provided search results, these methodologies represent a significant advancement in the field of computational drug design harvard.edumdpi.comaiffinity.com.

Multiscale Biomolecular Simulations for Mechanism Elucidation

Multiscale biomolecular simulations, including molecular dynamics (MD) and molecular docking, are powerful tools for understanding the dynamic behavior of molecules and their interactions with biological targets mdpi.comdrugdiscoverynews.comnih.govemanresearch.orgnih.govwiley.comscotchem.ac.ukuu.nlnih.gov. Molecular docking, for example, predicts the binding orientation and affinity of ligands to target proteins, providing insights into potential mechanisms of action mdpi.comnih.govemanresearch.orgprismbiolab.comnih.govwiley.comscotchem.ac.ukuu.nlnih.govuni-halle.de. Molecular dynamics simulations can assess the stability of protein-ligand complexes over time, offering a dynamic perspective on molecular interactions mdpi.comdrugdiscoverynews.comemanresearch.orgnih.gov.

A study involving Acefylline derivatives explored their potential as Monoamine Oxidase B (MAO-B) inhibitors. This research employed molecular docking to predict binding affinities and orientations within the MAO-B enzyme's active site. Furthermore, molecular dynamics (MD) simulations were conducted to evaluate the stability of these Acefylline derivatives, identifying one derivative, MAO-B21, as the most stable candidate nih.gov. Density Functional Theory (DFT) was also utilized to optimize ligand geometries, and simulation-based binding free energies were calculated using the MM-GBSA method to corroborate docking results nih.gov. These simulations provide a detailed understanding of how Acefylline derivatives interact with their biological targets, aiding in the elucidation of their mechanisms of action.

Analytical and Characterization Techniques for Acefylline Clofibrol and Synthesized Analogues

Spectroscopic Methods for Structural Elucidation.

Spectroscopic techniques are indispensable for determining the molecular structure of acefylline (B349644) clofibrol. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

For the acefylline moiety, characteristic signals would be expected for the methyl groups on the xanthine (B1682287) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the lone proton on the imidazole (B134444) ring. In the clofibrol portion of the molecule, distinct resonances would be anticipated for the aromatic protons of the chlorophenoxy group and the methyl and methylene protons of the isobutyrate chain.

Hypothetical ¹H NMR Data for Acefylline Clofibrol:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| δ 1.2-1.5 | Singlet | 6H | Gem-dimethyl protons (clofibrol) |

| δ 3.2-3.4 | Singlet | 3H | N-methyl protons (acefylline) |

| δ 3.4-3.6 | Singlet | 3H | N-methyl protons (acefylline) |

| δ 4.2-4.4 | Singlet | 2H | Methylene protons (clofibrol ester) |

| δ 5.0-5.2 | Singlet | 2H | Methylene protons (acefylline acetate) |

| δ 6.8-7.0 | Doublet | 2H | Aromatic protons (clofibrol) |

| δ 7.2-7.4 | Doublet | 2H | Aromatic protons (clofibrol) |

Hypothetical ¹³C NMR Data for Acefylline Clofibrol:

| Chemical Shift (ppm) | Assignment |

|---|---|

| δ 25-30 | Gem-dimethyl carbons (clofibrol) |

| δ 28-32 | N-methyl carbons (acefylline) |

| δ 45-50 | Methylene carbon (acefylline acetate) |

| δ 65-70 | Methylene carbon (clofibrol ester) |

| δ 80-85 | Quaternary carbon (clofibrol) |

| δ 105-160 | Aromatic and purine (B94841) ring carbons |

| δ 150-155 | Carbonyl carbons (acefylline) |

Infrared (IR) Spectroscopy.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. An IR spectrum of acefylline clofibrol would be expected to show distinct absorption bands corresponding to the various functional groups within its structure.

Key expected vibrational frequencies would include C=O stretching from the amide and ester groups, C-N stretching from the purine ring, C-O stretching from the ether and ester linkages, and C-Cl stretching from the chlorophenoxy group.

Hypothetical IR Data for Acefylline Clofibrol:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | Ester C=O stretch |

| ~1700 | Strong | Amide C=O stretch (purine) |

| ~1650 | Strong | Amide C=O stretch (purine) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ether and ester) |

| ~1100 | Medium | C-N stretch |

Chromatographic Techniques for Purity and Reaction Monitoring.

Chromatographic methods are essential for separating and purifying acefylline clofibrol from reaction mixtures and for assessing its purity. These techniques are also invaluable for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) in Synthesis Monitoring.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. scribd.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. scribd.comspectrabase.com The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. spectrabase.com

For the synthesis of acefylline clofibrol, a suitable mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol). The ratio of these solvents would be optimized to achieve good separation between the starting materials (acefylline and a clofibrol derivative) and the final product. The spots on the TLC plate can be visualized under UV light or by using a staining agent. spectrabase.com The retention factor (Rf) value for each component, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under a given set of conditions.

Hypothetical TLC Data for Acefylline Clofibrol Synthesis:

| Compound | Rf Value (Ethyl Acetate/Methanol (B129727) 9:1) |

|---|---|

| Acefylline | ~0.2 |

| Clofibroyl Chloride | ~0.8 |

Thermal and Physical Characterization Methods.

Thermal analysis techniques are employed to study the physical properties of acefylline clofibrol as a function of temperature. These methods can provide information about its melting point, thermal stability, and polymorphic forms.

Detailed experimental data on the thermal and physical characterization of acefylline clofibrol is not widely available in the public domain. However, techniques such as Differential Scanning Calorimetry (DSC) would be used to determine its melting point and enthalpy of fusion. Thermogravimetric Analysis (TGA) could be employed to assess its thermal stability and decomposition profile. The melting point is a key physical property that is indicative of the purity of the compound.

Structure Activity Relationship Sar Studies of Acefylline Clofibrol Derivatives

Systematic Evaluation of Structural Modifications on Biological Activity

A systematic evaluation of how structural modifications of acefylline (B349644) clofibrol impact its biological activity is currently not documented in publicly available research. The core structure of acefylline clofibrol combines the xanthine (B1682287) scaffold of acefylline with the fibrate structure of clofibric acid. Hypothetically, SAR studies would involve the synthesis of a library of derivatives with modifications at several key positions:

The Xanthine Core: Alterations to the methyl groups at the N1 and N3 positions, or substitution at the C8 position, could influence the compound's interaction with biological targets.

The Clofibrol Moiety: Modifications to the isobutyric acid group, the ether linkage, or the chlorophenyl ring of the clofibrol part could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, replacing the chlorine atom with other halogens or electron-withdrawing/donating groups could modulate its activity.

The Ester Linkage: The nature of the ester bond connecting the acefylline and clofibrol moieties could be a target for modification to create prodrugs with different release characteristics.

However, without experimental data, any discussion on the effect of these modifications remains speculative. Research on other acefylline derivatives has shown that the incorporation of different heterocyclic rings, such as triazoles, can lead to potent anticancer agents. nih.govresearchgate.net For example, a series of novel acefylline-triazole hybrids demonstrated significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net This suggests that similar synthetic strategies could be applied to acefylline clofibrol to explore its therapeutic potential.

Comparative Pharmacological Analyses of Synthesized Analogues

Comparative pharmacological analyses are crucial for understanding the SAR of a series of compounds. Such studies would typically involve screening synthesized acefylline clofibrol analogues for a specific biological activity, such as hypolipidemic or anti-inflammatory effects, given the known properties of clofibrate.

In the absence of studies on acefylline clofibrol derivatives, we can look at research on related compounds for insights into potential methodologies. For example, studies on clofibrate-related phenoxyacetic acid derivatives have been conducted to evaluate their hypocholesterolemic activity. These studies found that the presence of the acidic group was important for activity, while the corresponding alcohol derivatives were inactive. This highlights the importance of specific functional groups for biological efficacy.

For acefylline clofibrol analogues, a comparative analysis would ideally be presented in a data table format, as shown hypothetically below:

| Compound ID | R1 (Xanthine) | R2 (Clofibrol) | Biological Activity (e.g., % Lipid Reduction) |

| AC-01 | -CH3 | -Cl | Data not available |

| AC-02 | -C2H5 | -Cl | Data not available |

| AC-03 | -CH3 | -F | Data not available |

| AC-04 | -CH3 | -Br | Data not available |

This table is for illustrative purposes only, as no experimental data for acefylline clofibrol derivatives has been found.

Rational Design Principles for Optimizing Derivative Efficacy

The rational design of new drugs is a cornerstone of modern medicinal chemistry. For acefylline clofibrol derivatives, a rational design approach would leverage computational tools and an understanding of potential biological targets.

Molecular docking studies, for instance, could be employed to predict the binding affinity of designed analogues to target proteins. In studies of other acefylline derivatives, in silico modeling has been used to predict the binding of the most potent derivatives to their target sites, with results that correlated well with experimental antiproliferative activity. researchgate.net A similar approach could be applied to acefylline clofibrol, potentially targeting enzymes or receptors involved in lipid metabolism or inflammation.

The design principles would likely focus on:

Target-Specific Interactions: Identifying key amino acid residues in the active site of a target protein and designing derivatives that can form strong interactions (e.g., hydrogen bonds, hydrophobic interactions) with these residues.

Hybrid Drug Design: The concept of combining two pharmacophores, as in acefylline clofibrol, is a rational design principle aimed at achieving synergistic effects or a dual mode of action. Further optimization would involve fine-tuning the linker and the orientation of the two moieties to maximize their interaction with their respective targets.

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for Diversifying Acefylline (B349644) Scaffolds

The chemical scaffold of acefylline, a derivative of theophylline, presents a versatile platform for medicinal chemists. Recent research has focused on creating novel derivatives to explore new biological activities. Synthetic strategies have involved the modification of the theophylline-7-acetic acid core to create hybrids with other bioactive heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles.

For instance, a common synthetic pathway involves converting theophylline-7-acetic acid to its corresponding hydrazide, which then serves as a key intermediate. This intermediate can be reacted with carbon disulfide to form an oxadiazole ring, which is subsequently treated with hydrazine (B178648) to yield an amino-substituted triazole. This triazole can then be reacted with various aldehydes to produce a diverse library of azomethine derivatives. These synthetic advancements allow for the systematic exploration of structure-activity relationships, aiming to enhance potency or uncover novel therapeutic properties. The goal is to develop flexible platforms that can adapt to different kinetic and therapeutic contexts.

Table 1: Synthetic Methodologies for Acefylline Derivatives

| Synthetic Step | Reagents and Conditions | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| Hydrazide Formation | Theophylline-7-acetic acid treated with hydrazine monohydrate | Theophylline-7-acetohydrazide | |

| Oxadiazole Synthesis | Theophylline-7-acetohydrazide treated with CS₂ and KOH under reflux | Theophylline oxadiazole hybrid | |

| Triazole Formation | Theophylline oxadiazole hybrid treated with hydrazine monohydrate in ethanol (B145695) at reflux | Amino-substituted triazole derivative of acefylline | |

| Azomethine Synthesis | Amino-substituted triazole reacted with various aldehydes in the presence of acetic acid under reflux | Acefylline-tethered azomethine analogs |

Integration of Multi-Omics Data in Pharmacological Research

The future of pharmacological research on compounds like acefylline clofibrol lies in the integration of multiple "omics" datasets to gain a holistic view of drug action and patient response. This includes genomics, proteomics, and metabolomics.

Pharmacogenomics: It is well-established that individual response to fibrate therapy is variable and heritable. Pharmacogenomic studies aim to identify genetic variants that influence how a person responds to a drug. While early studies focused on candidate genes like PPARA, recent approaches integrate genome-wide association studies (GWAS) with other omics data to better explain response variability.

Proteomics and Metabolomics: These approaches analyze the proteins and metabolites present in a biological sample, providing a functional snapshot of a cell or organism's state. In the context of hyperlipidemia, metabolomics can identify biomarkers for early diagnosis and assess the metabolic changes following drug administration. Integrating proteomics and metabolomics helps to understand the complex pathophysiological mechanisms of disease and discover novel therapeutic targets.

By combining these multi-omics datasets, researchers can build comprehensive models to predict drug efficacy, identify patient subgroups who will benefit most from a particular therapy, and understand the molecular pathways affected by the drug.

Leveraging Artificial Intelligence and High-Performance Computing for Accelerated Discovery

The vast and complex datasets generated by multi-omics studies require powerful computational tools for analysis. Artificial intelligence (AI), machine learning (ML), and high-performance computing (HPC) are revolutionizing drug discovery and development.

Drug Repurposing and Discovery: AI and ML algorithms can analyze large databases of existing drugs to identify new therapeutic uses. For instance, machine learning models have been trained on thousands of compounds to predict lipid-lowering potential, successfully identifying non-lipid-lowering drugs that have this effect. These predictions can then be validated through experimental and clinical data.

Accelerating Simulations: HPC, often powered by graphics processing units (GPUs), can dramatically speed up computationally intensive tasks like molecular docking and molecular dynamics simulations. This allows researchers to more quickly predict how a drug molecule will interact with its protein target and to screen vast virtual libraries of potential drug candidates. AI-driven approaches can improve the speed and accuracy of these simulations by orders of magnitude.

Predictive Modeling: Machine learning can also be used to develop models that predict a patient's response to a specific therapy based on their clinical and genetic data, aiding in personalized medicine.

Table 3: Applications of AI and HPC in Drug Discovery

| Technology | Application | Impact on Acefylline Clofibrol Research | Reference |

|---|---|---|---|

| Machine Learning | Identifying new drug candidates and repurposing existing drugs. | Could identify new indications for acefylline derivatives or discover novel lipid-lowering compounds. | |

| High-Performance Computing (HPC) | Accelerating molecular simulations and data analysis. | Enables faster screening of modified acefylline scaffolds and deeper analysis of multi-omics data. | |

| Predictive Analytics | Developing models to predict patient response to therapy. | Could help identify patients most likely to benefit from acefylline clofibrol, optimizing treatment. |

Exploration of Novel Therapeutic Applications beyond Current Indications

While acefylline clofibrol is designed to address lipid disorders, the acefylline scaffold itself has shown potential in a variety of other therapeutic areas. Its derivatives have been investigated for a range of biological activities beyond bronchodilation, including as anticancer, antituberculosis, and anti-asthmatic agents.

Recent research has heavily focused on the anticancer potential of novel acefylline-triazole hybrids. Studies have shown that certain synthetic derivatives exhibit significant efficacy against human liver cancer cell lines (HepG2). For example, specific azomethine derivatives of acefylline have demonstrated potent anticancer activity, with some compounds showing significantly lower cancer cell viability compared to the parent acefylline molecule. These findings suggest that the acefylline structure could be a valuable starting point for the development of drugs for oncology and other diseases, representing a promising avenue for drug repositioning.

Q & A

Q. How can researchers address discrepancies between in silico ADME predictions and in vivo pharmacokinetic data?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.